2-(4-Aminopiperidin-1-yl)-1-phenylethanol
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Overview
Description
2-(4-Aminopiperidin-1-yl)-1-phenylethanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds . The presence of both an amino group and a hydroxyl group in its structure makes this compound a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)-1-phenylethanol typically involves the reaction of 4-aminopiperidine with phenylacetaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-yl)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The amino group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate temperatures.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) under anhydrous conditions.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-(4-Aminopiperidin-1-yl)-1-phenylacetone.
Reduction: Formation of 2-(4-Aminopiperidin-1-yl)-1-phenylethylamine.
Substitution: Formation of 2-(4-Aminopiperidin-1-yl)-1-phenylethyl chloride or bromide.
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)-1-phenylethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have potential as antitumor agents.
2-(4-Aminopiperidin-1-yl)-N-phenylacetamide: This compound has similar structural features and is used in various therapeutic and industrial applications.
Uniqueness
2-(4-Aminopiperidin-1-yl)-1-phenylethanol is unique due to its combination of an amino group and a hydroxyl group, which provides versatility in chemical reactions and potential biological activities. Its structure allows for various modifications, making it a valuable intermediate in the synthesis of diverse compounds .
Properties
Molecular Formula |
C13H20N2O |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-phenylethanol |
InChI |
InChI=1S/C13H20N2O/c14-12-6-8-15(9-7-12)10-13(16)11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2 |
InChI Key |
FFERUJQCFWOSAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC(C2=CC=CC=C2)O |
Origin of Product |
United States |
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